molecular formula C15H13N3S B14300927 Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]- CAS No. 112058-72-7

Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]-

Cat. No.: B14300927
CAS No.: 112058-72-7
M. Wt: 267.4 g/mol
InChI Key: KHLGTUHTCJDPDU-UHFFFAOYSA-N
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Description

Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]- is a heterocyclic compound that features a pyridine ring substituted with a thioether-linked phenyl-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]- typically involves the condensation of 2-chloromethylpyridine with 4-phenyl-1H-imidazole-2-thiol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Shares the imidazole and pyridine rings but differs in the substitution pattern.

    Imidazo[4,5-b]pyridine: Another isomer with a different arrangement of the imidazole and pyridine rings.

    2-(1H-Imidazol-2-yl)pyridine: Similar structure but lacks the thioether linkage.

Uniqueness

Pyridine, 2-[[(4-phenyl-1H-imidazol-2-yl)thio]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thioether linkage and the phenyl group enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

CAS No.

112058-72-7

Molecular Formula

C15H13N3S

Molecular Weight

267.4 g/mol

IUPAC Name

2-[(5-phenyl-1H-imidazol-2-yl)sulfanylmethyl]pyridine

InChI

InChI=1S/C15H13N3S/c1-2-6-12(7-3-1)14-10-17-15(18-14)19-11-13-8-4-5-9-16-13/h1-10H,11H2,(H,17,18)

InChI Key

KHLGTUHTCJDPDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=CC=N3

Origin of Product

United States

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